delafossite delafossite
Brand Name: Vulcanchem
CAS No.: 12013-12-6
VCID: VC0228216
InChI:
SMILES:
Molecular Formula: C8H12O8Ti
Molecular Weight: 0

delafossite

CAS No.: 12013-12-6

Cat. No.: VC0228216

Molecular Formula: C8H12O8Ti

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

delafossite - 12013-12-6

Specification

CAS No. 12013-12-6
Molecular Formula C8H12O8Ti
Molecular Weight 0

Introduction

Historical Background and Discovery

Delafossite was named in honor of Gabriel Delafosse (1796-1878), a distinguished French mineralogist and crystallographer . The mineral was first identified and classified in 1873, making it a pre-IMA (International Mineralogical Association) valid species . The type locality for natural delafossite is the Calumet and Arizona mine in Bisbee, Cochise County, Arizona, USA .

While the natural mineral has been known since the 19th century, systematic scientific interest in delafossite compounds developed much later. In recent decades, researchers have significantly expanded the study of both natural and synthetic delafossite materials, particularly after the discovery of their unique electrical and optical properties that range from transparency combined with p-type conductivity to ultra-high metallic conductivity .

Crystal Structure and Physical Properties

Crystal Structure

Delafossite possesses a distinctive layered structure that directly influences its physical properties. The crystal system is trigonal with a hexagonal scalenohedral crystal class (3m) and space group R3m . The structure features alternating layers: triangularly arranged A cations in one layer and edge-sharing BO₆ octahedra in the other, aligned along the c-axis .

The unit cell dimensions for delafossite (CuFeO₂) are:

  • a = 3.04 Å

  • c = 17.12 Å

  • Z = 3 (formula units per unit cell)

  • Cell volume (V) = 137.02 ų

Delafossite compounds exhibit two principal structural polytypes based on the stacking sequence of the layers:

  • Hexagonal 2H type with 'AaBbAaBb' stacking pattern and P6₃/mmc space group

  • Rhombohedral 3R type with 'AaBbCcAaBbCc' stacking pattern and R-3m space group

The A cations in delafossite are linearly coordinated with two oxygen atoms, forming characteristic O-A-O dumbbells perpendicular to the layers, while the B cations occupy octahedral sites between the oxygen layers .

Physical Properties

The physical properties of natural delafossite (CuFeO₂) are summarized in the following table:

PropertyValue/Description
ColorBlack
LusterMetallic
Hardness (Mohs scale)5.5
Density5.41 g/cm³
StreakBlack
CleavageImperfect on {1011} , {1010} Indistinct
FractureBrittle
DiaphaneityOpaque
MagnetismWeakly magnetic, magnetic after heating
Crystal habitTabular to equant crystals; botryoidal crusts, spherulitic, powdery, massive
TwinningContact twins on {0001}

Chemical Composition

The chemical composition of delafossite (CuFeO₂) is characterized by the following elemental breakdown:

ElementWeight PercentageOxide Percentage
Iron36.89% Fe52.74% Fe₂O₃
Copper41.97% Cu47.26% Cu₂O
Oxygen21.14% O-
Total100.00%100.00%

Molecular Weight = 151.39 g/mol

The empirical formula is CuFe³⁺O₂, highlighting the presence of copper in its monovalent state (Cu⁺) and iron in its trivalent state (Fe³⁺) . This distinctive oxidation state distribution contributes significantly to the material's electronic properties.

Types of Delafossites and Variations

Classification by A-site Cation

The delafossite family can be classified based on the A-site cation, which significantly influences the material's conductivity and other properties:

  • Copper-based delafossites (CuBO₂): These include CuFeO₂, CuAlO₂, CuGaO₂, and CuInO₂. They generally exhibit semiconducting behavior with p-type conductivity .

  • Silver-based delafossites (AgBO₂): Similar to copper-based compounds but with different electronic properties.

  • Palladium-based delafossites (PdBO₂): PdCoO₂ is a notable example, exhibiting remarkably high metallic conductivity .

  • Platinum-based delafossites (PtBO₂): PtCoO₂ is another highly conductive metallic delafossite .

Classification by B-site Cation

The B-site cation also significantly affects the properties of delafossite compounds:

  • Transition metal B-site: Examples include CuFeO₂, PdCoO₂, and PtCoO₂. These materials often exhibit interesting magnetic properties when magnetic ions occupy the B-site position .

  • Main group metal B-site: Examples include CuAlO₂, CuGaO₂, and CuInO₂. These typically have wider band gaps and can exhibit transparency combined with p-type conductivity .

  • Rare earth element B-site: Less common but studied for specific electronic or magnetic properties.

Electronic and Conductivity Properties

Range of Conductivity Behaviors

One of the most remarkable aspects of delafossite compounds is their wide range of electrical properties:

  • Metallic delafossites: PdCoO₂ and PtCoO₂ are the most conductive oxide materials known. Their room-temperature conductivity can exceed that of gold, while their low-temperature electronic mean-free-paths can reach an astonishing 20 μm . These materials exhibit quasi two-dimensional Fermi surfaces and highly anisotropic transport properties .

  • Semiconducting delafossites: Many copper-based delafossites like CuAlO₂, CuGaO₂, and CuInO₂ are semiconductors with indirect band gaps ranging from 1 to 2 eV . They often exhibit p-type conductivity, a relatively rare property in transparent oxide materials.

  • Insulating delafossites: Some compositions can exhibit insulating behavior.

Optical Properties

The optical properties of delafossite compounds vary widely depending on their composition:

  • Dichroism and Pleochroism: Natural delafossite (CuFeO₂) exhibits distinctive optical anisotropy with dichroism - light golden brown (e) and rose brown (w) . It shows pleochroism with O = pale golden brown and E = rose-brown .

  • Band Gap Engineering: The optical band gap of delafossite materials can be tuned by varying the composition. Copper-based delafossites with wider optical band gaps show lower visible light absorption .

  • Transparent Conducting Oxides: Some delafossites, particularly CuCrO₂, show promise as p-type transparent conducting oxides (TCOs) .

The optical properties of delafossites make them particularly interesting for optoelectronic applications, including solar cells where band gap engineering is crucial for optimizing light absorption and energy conversion.

Synthesis Methods

Several methods have been developed to synthesize delafossite compounds for research and applications:

Chemical Vapor Transport

This method has been used to produce high-quality single crystals of metallic delafossites like PdCoO₂, achieving record residual resistivity ratios (>440) and order-of-magnitude gains in crystal size . The process allows controlled growth conditions that influence the structural quality and electrical properties of the resulting materials.

Hydrothermal Synthesis

Hydrothermal methods involve reactions in aqueous solutions under elevated temperature and pressure conditions. This approach is commonly used for preparing nanostructured delafossite materials, offering control over particle size and morphology .

Solid-State Reactions

Traditional solid-state synthesis involves the direct reaction of precursor oxides or carbonates at high temperatures. This method is widely used but often requires precise control of reaction conditions to achieve phase-pure delafossite materials .

Other Methods

Additional synthesis approaches include sol-gel processing, electrochemical deposition, and chemical precipitation, each offering specific advantages for particular applications or morphologies.

Applications in Modern Technology

Delafossite compounds are being investigated for numerous technological applications:

Solar Energy Conversion

Delafossite materials show promising potential for solar energy applications due to their tunable band gaps and semiconductor properties . CuFeO₂ has been studied as a p-type semiconductor with a band gap around 1.5 eV, making it potentially suitable for photovoltaic applications . Theoretical analysis suggests that CuFeO₂ could achieve a maximum efficiency of 28% in the Shockley-Queisser limit, comparable to modern solar cells .

Electrocatalysis

Delafossites are attractive candidates for electrochemical catalysis due to their layered characteristics, distinctive components, and interlaminar interactions . Their unique surface-interfacial structure and flexibility for structural manipulation make them promising for various electrocatalytic processes.

Transparent Electronics

Delafossite compounds that combine transparency with p-type conductivity (such as certain copper-based delafossites) are being investigated for applications in transparent electronics, including transparent conducting oxides (TCOs) for displays and photovoltaic devices .

High-Conductivity Components

The extraordinary conductivity of metallic delafossites like PdCoO₂ and PtCoO₂ makes them interesting for specialized electronic applications where ultra-high conductivity is required .

Current Research and Future Perspectives

Research on delafossite materials continues to expand, with several key areas of focus:

Understanding Structure-Property Relationships

Ongoing research aims to better understand the fundamental relationships between crystal structure, composition, and the resulting electronic, magnetic, and optical properties of delafossite materials . This knowledge is crucial for designing materials with optimized properties for specific applications.

Enhancing Synthesis Methods

Developing improved synthesis methods to achieve phase-pure delafossite materials with controlled morphology and properties remains an important research direction . The synthesis of nanostructured delafossites with specific properties is particularly challenging and offers opportunities for innovation.

Expanding Applications

While solar energy and catalysis applications are actively explored, researchers continue to investigate new potential applications for delafossite materials in fields ranging from spintronics to thermoelectrics .

Theoretical Modeling

Computational studies using density functional theory (DFT) and other approaches continue to provide insights into the electronic structure and properties of delafossite materials, guiding experimental work and helping identify promising compositions for specific applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator